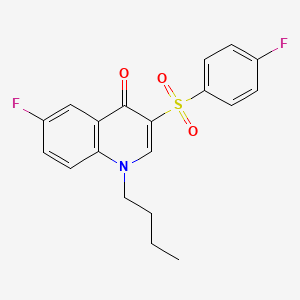
1-Butyl-6-fluoro-3-(4-fluorobenzenesulfonyl)-1,4-dihydroquinolin-4-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
“1-Butyl-6-fluoro-3-(4-fluorobenzenesulfonyl)-1,4-dihydroquinolin-4-one” is a chemical compound with the CAS Number: 899214-26-7 . It’s available for purchase from various chemical suppliers .
Molecular Structure Analysis
The molecular formula of this compound is C19H17F2NO3S and it has a molecular weight of 377.4050 .Scientific Research Applications
Antimicrobial and Antitubercular Applications
Antimycobacterial Activities : New fluoroquinolones, similar in structure to the queried compound, have been synthesized and demonstrated significant activity against Mycobacterium tuberculosis, including fluoroquinolone-resistant strains. These compounds, with aromatic or heteroaromatic moieties, showed promising results in vitro and in infected murine macrophages, highlighting their potential as antimycobacterial agents (Guerrini et al., 2013).
Synthesis and Evaluation for Antitrypanosomal Activity : The synthesis of thiosemicarbazide derivatives of a similar quinolone compound has been described, focusing on their antitrypanosomal potential and toxicity. This highlights the exploration of such compounds in the treatment of Trypanosoma infections (Pyrih et al., 2018).
Cancer Research
Antitumor Agents Development : Fluorine-substituted quinolin-4-one derivatives have been explored for their potent antitumor activities. Some analogs exhibited significant inhibitory activity against various tumor cell lines, suggesting their potential as cancer drug candidates (Chou et al., 2010).
Hepatocellular Carcinoma Growth Inhibition : N′‐Alkylaminosulfonyl analogues of fluorinated benzylideneindolinones have been studied for their potent growth inhibitory effects on hepatocellular carcinoma cells. These compounds, with modified physicochemical profiles, demonstrated promising results in tumor load reduction in animal models (Chen et al., 2015).
Imaging and Diagnostic Applications
- Imaging of Sigma2 Receptor Status in Tumors : Fluorine-18 labeled benzamide analogues have been synthesized and evaluated for their potential in PET imaging of the sigma2 receptor status in solid tumors. These compounds showed high tumor uptake and could be significant in cancer diagnosis (Tu et al., 2007).
Photodegradation and Chemical Stability Studies
- Photodegradation in Aqueous Solutions : The photochemistry of ciprofloxacin, structurally similar to the queried compound, in aqueous solutions has been studied. This includes understanding the degradation process and identification of photoproducts, relevant for the stability and efficacy of pharmaceuticals (Mella et al., 2001).
properties
IUPAC Name |
1-butyl-6-fluoro-3-(4-fluorophenyl)sulfonylquinolin-4-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H17F2NO3S/c1-2-3-10-22-12-18(19(23)16-11-14(21)6-9-17(16)22)26(24,25)15-7-4-13(20)5-8-15/h4-9,11-12H,2-3,10H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CYRPWKPWGLFZFK-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCN1C=C(C(=O)C2=C1C=CC(=C2)F)S(=O)(=O)C3=CC=C(C=C3)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H17F2NO3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
377.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-Butyl-6-fluoro-3-(4-fluorobenzenesulfonyl)-1,4-dihydroquinolin-4-one | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

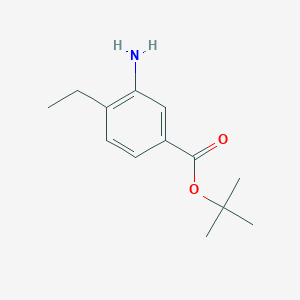
![7-cyclopropyl-2,9-bis(4-methoxyphenyl)-2,3-dihydropyrido[3',2':4,5]thieno[3,2-d]pyrimidin-4(1H)-one](/img/structure/B2461823.png)
![N-(4-methoxyphenyl)-4-oxo-1,2,5,6-tetrahydro-4H-pyrrolo[3,2,1-ij]quinoline-8-sulfonamide](/img/structure/B2461824.png)
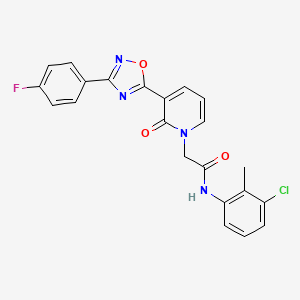

![2-chloro-N-[4-ethoxy-3-(piperidin-1-ylsulfonyl)phenyl]acetamide](/img/structure/B2461828.png)
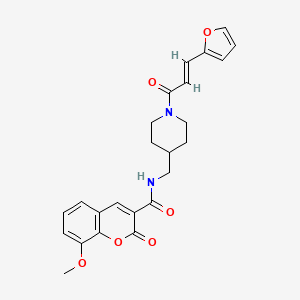
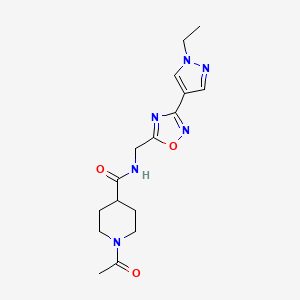
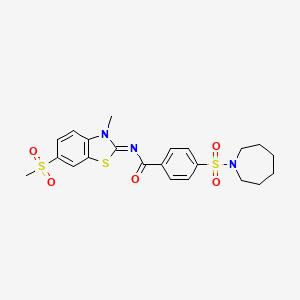
![3-[[6-Bromo-3-(6-bromo-4-phenylquinolin-2-yl)-4-phenylquinolin-2-yl]amino]benzoic acid](/img/structure/B2461835.png)
![1,3-dimethyl-8-[(2-methylpiperidin-1-yl)methyl]-7-(3-phenylpropyl)-3,7-dihydro-1H-purine-2,6-dione](/img/structure/B2461836.png)

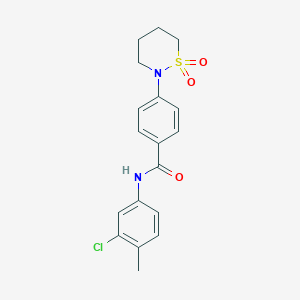
![N1-(3-(benzo[d][1,3]dioxol-5-yl)-3-hydroxypropyl)-N2-(2,2,2-trifluoroethyl)oxalamide](/img/structure/B2461845.png)